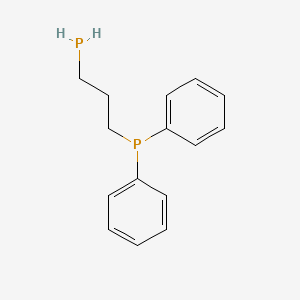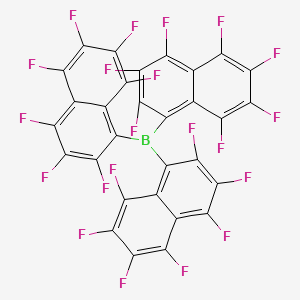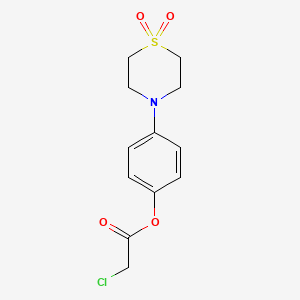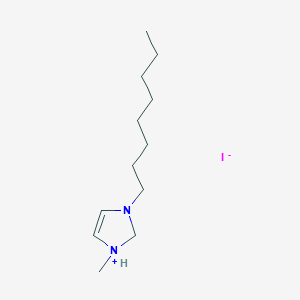![molecular formula C22H20ClN5OS B12578279 N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethylpyrazolyl group, and a phthalazinylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chloro-Substituted Phenyl Intermediate: Starting with 3-chloro-2-methylphenol, the phenol group is converted to a suitable leaving group, such as a halide, through halogenation.
Introduction of the Pyrazolyl Group: The intermediate is then reacted with 3,5-dimethyl-1H-pyrazole under conditions that facilitate nucleophilic substitution.
Formation of the Phthalazinylsulfanyl Moiety: The resulting compound is further reacted with 4-chloro-1-phthalazinylsulfanyl chloride to introduce the phthalazinylsulfanyl group.
Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide may be investigated as a potential drug candidate. Its structural features could be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
類似化合物との比較
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}propionamide
- N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}butyramide
Uniqueness
Compared to similar compounds, N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide may exhibit unique properties due to the specific arrangement of its functional groups
特性
分子式 |
C22H20ClN5OS |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20ClN5OS/c1-13-11-14(2)28(27-13)21-16-7-4-5-8-17(16)22(26-25-21)30-12-20(29)24-19-10-6-9-18(23)15(19)3/h4-11H,12H2,1-3H3,(H,24,29) |
InChIキー |
GDWLIMSRHYPMFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=C(C(=CC=C4)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)

![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)
![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)

![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)




![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)

